(3-Nitrobenzyl)mercaptan
Overview
Description
(3-Nitrobenzyl)mercaptan, also known as (3-Nitrophenyl)methanethiol, is an organic compound with the molecular formula O2NC6H4CH2SH . It has a molecular weight of 169.20 .
Synthesis Analysis
This compound can be synthesized by the reaction of 3-nitrobenzyl chloride with sodium hydrosulfide in ethanol. Another method involves the reaction of 2-mercaptobenzoic acid with 3-nitrobenzyl bromide in the presence of a base.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring, a nitro group (-NO2), and a mercaptan group (-SH) . It contains a total of 18 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 thiol .Chemical Reactions Analysis
The chemical formula of this compound is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.6070 (lit.) and a bulk density of 1.270 g/mL . It is a colorless to yellow liquid .Scientific Research Applications
Enzymatic Transformations and Disulfide Formation
- (3-Nitrobenzyl)mercaptan (NBM) can undergo enzymatic transformations to form S-sulfates in rat liver cytosol, with different reactions occurring at varying pH levels. This process leads to the formation of 4-nitrobenzyl disulfide under certain conditions, highlighting the compound's reactivity and potential in biological systems (Watabe et al., 1985).
Covalent Binding to Proteins
- NBM S-sulfate, a reactive metabolite of NBM, shows a strong tendency to bind covalently to hepatic cytosolic proteins. This binding is influenced by the presence of glutathione, which can act as a scavenger and interact with NBM S-sulfate (Watabe et al., 1986).
Application in Surface Functionalization
- The para-fluoro-thiol (PFT) reaction, which involves this compound, is used for carbon surface functionalization. This process demonstrates the utility of this compound in creating modified surfaces with potential applications in various technological fields (Wu et al., 2021).
Role in Synthesis of Antibiotics
- The compound is involved in the synthesis of 1β-Methylcarbapenem antibiotics, where it is used in side-chain substitution reactions, demonstrating its significance in pharmaceutical synthesis (Oda & Yoshida, 1998).
Modification of Electrode Surfaces
- This compound has been studied for its role in the electrochemical modification of glassy carbon electrodes. This highlights its potential use in electrochemistry and materials science for creating modified electrode surfaces with unique properties (Pchelintsev et al., 2011).
Antioxidant and Antiproliferative Activities
- Derivatives of this compound have been studied for their antioxidant and antiproliferative activities, which are significant in the context of potential therapeutic applications (Luque-Agudo et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(3-nitrophenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNASYKPIIJEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391157 | |
Record name | (3-Nitrobenzyl)mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-39-0 | |
Record name | (3-Nitrobenzyl)mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-Nitrobenzyl)mercaptan interact with surfaces and what makes it useful for surface functionalization?
A1: this compound interacts with surfaces containing pentafluorophenyl (F5-Ph) groups through a reaction called the para-fluoro-thiol (PFT) reaction []. This reaction occurs in the presence of a base and results in the formation of a stable covalent bond between the sulfur atom of this compound and the F5-Ph group on the surface. This is particularly useful because it allows for the attachment of various molecules to carbon surfaces, which are not typically amenable to the formation of self-assembled monolayers (SAMs) commonly used with gold. []
Q2: What are the advantages of using this compound in the PFT reaction compared to other thiols?
A2: this compound shows higher reactivity in the PFT reaction compared to other thiols like 4-Nitrothiophenol, leading to higher surface concentrations. This is likely due to the increased nucleophilicity of the thiolate group in this compound. [] Additionally, layers created using this compound on gold surfaces through the PFT reaction demonstrate enhanced stability under ambient conditions compared to traditional self-assembled monolayers of the same molecule. []
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